molecular formula C10H20N4O B13355159 2-(4-Cyclobutylpiperazin-1-yl)-N'-hydroxyacetimidamide

2-(4-Cyclobutylpiperazin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13355159
M. Wt: 212.29 g/mol
InChI Key: TZFOJBJSDUMIBE-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide is a chemical compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyclobutyl group attached to a piperazine ring, makes it an interesting subject for study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide involves several steps. One common method includes the reaction of 4-cyclobutylpiperazine with hydroxyacetimidamide under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with different functional groups.

Common reagents and conditions for these reactions include solvents like methanol or toluene and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:

  • 4-cyclobutyl-6-(piperazin-1-yl)pyrimidine
  • 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine
  • (4-cyclobutyl-piperazin-1-yl)-(4-hydroxymethyl-phenyl)-methanone

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide lies in its specific combination of functional groups, which may confer distinct biological or chemical properties .

Properties

Molecular Formula

C10H20N4O

Molecular Weight

212.29 g/mol

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H20N4O/c11-10(12-15)8-13-4-6-14(7-5-13)9-2-1-3-9/h9,15H,1-8H2,(H2,11,12)

InChI Key

TZFOJBJSDUMIBE-UHFFFAOYSA-N

Isomeric SMILES

C1CC(C1)N2CCN(CC2)C/C(=N/O)/N

Canonical SMILES

C1CC(C1)N2CCN(CC2)CC(=NO)N

Origin of Product

United States

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